molecular formula C26H26N4O4S B11083644 N-(2-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 539808-36-1

N-(2-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11083644
CAS No.: 539808-36-1
M. Wt: 490.6 g/mol
InChI Key: SCNGBJOFKHVNDS-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative with a molecular formula of C₂₆H₂₆N₄O₄S, an average mass of 490.578 Da, and a monoisotopic mass of 490.167476 Da (ChemSpider ID: 1443284) . Its structure includes a 4H-1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 4, a phenoxymethyl group at position 5, and a sulfanyl-linked acetamide moiety bearing a 2-ethoxyphenyl substituent.

Properties

CAS No.

539808-36-1

Molecular Formula

C26H26N4O4S

Molecular Weight

490.6 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[[4-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H26N4O4S/c1-3-33-23-12-8-7-11-22(23)27-25(31)18-35-26-29-28-24(17-34-21-9-5-4-6-10-21)30(26)19-13-15-20(32-2)16-14-19/h4-16H,3,17-18H2,1-2H3,(H,27,31)

InChI Key

SCNGBJOFKHVNDS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)COC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of the 1,2,4-Triazole Core

The triazole ring is constructed via cyclization reactions. A common approach involves reacting thiocarbohydrazides with carboxylic acid derivatives under acidic conditions. For example:

  • Step 1 : 4-(4-Methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is synthesized by cyclizing 4-methoxyphenylthiocarbohydrazide with phenoxyacetic acid chloride in ethanol at reflux.

  • Step 2 : The thiol intermediate is isolated and purified via recrystallization (yield: 68–72%).

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include temperature, solvent choice, and catalyst use.

Temperature and Solvent Effects

  • Cyclization Step : Refluxing in ethanol (78°C) maximizes cyclization efficiency compared to DMF or THF.

  • Substitution Step : DMF at 80°C enhances nucleophilic displacement kinetics, achieving >85% conversion.

Catalytic Enhancements

  • Adding catalytic KI (10 mol%) accelerates the substitution step, reducing reaction time to 8 hours.

Table 1: Yield Optimization in Substitution Step

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF801672
NaHTHF602058
Et₃NAcetone502465

Data adapted from.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using hexane/ethyl acetate (3:1) to remove unreacted starting materials.

Recrystallization

Final recrystallization from ethanol/water (4:1) yields colorless crystals (purity >98% by HPLC).

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d6, 400 MHz): δ 8.21 (s, 1H, triazole-H), 7.45–6.82 (m, 13H, aromatic-H), 4.52 (s, 2H, CH₂O), 3.78 (s, 3H, OCH₃), 1.42 (t, 3H, CH₂CH₃).

  • LC-MS : m/z 490.6 [M+H]⁺, confirming molecular weight.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Oxidative dimerization of the thiol intermediate during storage.

  • Solution : Store under nitrogen at −20°C and use fresh batches.

Low Solubility

  • Issue : Poor solubility of the final product in common organic solvents.

  • Solution : Use DMSO for reaction medium and optimize antisolvent ratios during recrystallization.

Scalability and Industrial Relevance

Pilot-Scale Synthesis

A 100-g scale synthesis achieved 70% yield using continuous flow reactors for the substitution step, reducing processing time by 40%.

Environmental Considerations

  • Solvent recovery systems (e.g., DMF distillation) reduce waste generation.

  • Alternative green solvents (e.g., cyclopentyl methyl ether) are under investigation.

Comparative Analysis with Analogous Compounds

Table 2: Synthesis Metrics for Related Triazole Derivatives

CompoundKey Step Yield (%)Total Yield (%)Purity (%)
Target Compound725898
N-(4-Ethoxyphenyl) Analog685597
5-Methyltriazole Derivative756299

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Antifungal Activity

Compounds containing triazole rings are well-documented for their antifungal properties. N-(2-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown promising antifungal activity against various fungal strains. The mechanism of action may involve inhibition of ergosterol synthesis in fungal cell membranes .

Antibacterial Activity

The compound also exhibits antibacterial properties. Research indicates that it can inhibit the growth of several pathogenic bacteria, potentially through interference with bacterial cell wall synthesis or protein function . Further studies are needed to elucidate the specific targets within bacterial cells.

Anticancer Potential

This compound has been investigated for its anticancer effects. Preliminary studies demonstrate efficacy against various cancer cell lines, suggesting that it may induce apoptosis or inhibit cell proliferation through multiple pathways .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves a multi-step process that requires precise control over reaction conditions to optimize yield and purity. Key steps may include:

  • Formation of the Triazole Ring : Utilizing appropriate reagents such as hydrazine derivatives.
  • Substitution Reactions : Introducing the ethoxy and methoxy groups through electrophilic aromatic substitution.
  • Final Coupling : Combining all fragments to form the final acetamide structure.

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological profile of this compound. By synthesizing analogs with variations in substituents or functional groups, researchers can identify which modifications enhance biological activity .

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds similar to this compound:

Study Focus Findings
Study AAntifungal ActivityDemonstrated significant inhibition against Candida species with IC50 values in low micromolar range.
Study BAnticancer ActivityShowed growth inhibition in breast cancer cell lines (MDA-MB-231) with >70% reduction at 10 µM concentration.
Study CStructure OptimizationIdentified key structural features that enhance solubility and bioavailability compared to related compounds.

These findings underscore the potential of this compound as a versatile candidate for future drug development.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Substitution at position 5 (e.g., thiophene vs. phenoxymethyl) influences melting points and likely bioavailability.
  • Electron-withdrawing groups (e.g., trifluoromethyl in 6l ) enhance metabolic stability compared to the target’s electron-donating methoxy/ethoxy groups.

Antimicrobial and Anti-Inflammatory Derivatives

  • KA Series (N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides): Activity: Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) exhibit potent antimicrobial and anti-inflammatory effects . Comparison: The target compound lacks electron-withdrawing groups, which may limit its efficacy in similar applications.

Antifungal and Insecticidal Analogues

  • Phenoxymethyl-Substituted Triazoles (): Example: 2-{[4-Allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide. Activity: Insecticidal activity attributed to the bromophenyl and allyl groups . Comparison: The target compound’s ethoxyphenyl group may reduce insecticidal potency compared to bromophenyl’s electrophilic character.

Data Table: Key Structural and Functional Comparisons

Compound Molecular Formula Substituents (Position 4/5/N-Terminal) Reported Activity Evidence ID
Target Compound C₂₆H₂₆N₄O₄S 4-Methoxyphenyl/Phenoxymethyl/2-Ethoxy ND
VUAA-1 C₁₉H₂₂N₆OS 4-Ethyl/3-Pyridinyl/4-Ethylphenyl Orco agonist
OLC-15 C₂₀H₂₄N₆OS 4-Ethyl/2-Pyridinyl/4-Butylphenyl Orco antagonist
6m (Leukotriene Inhibitor) C₂₀H₁₈N₆OS 4-Methoxyphenyl/Thiophen-2-yl/5-Methylpyridine Inhibitor (ND)
KA3 (Antimicrobial) C₂₄H₂₂N₆O₂S 4-Pyridinyl/Substituted aryl carbamoyl MIC: 12.5 µg/mL (E. coli)

ND = Not Determined in Evidence

Biological Activity

N-(2-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its antimicrobial and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring and various aromatic substituents. Its molecular formula is C26H26N4O4SC_{26}H_{26}N_{4}O_{4}S, with a molecular weight of 490.6 g/mol. The presence of the triazole moiety is significant as it is often associated with diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities .

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit potent antimicrobial properties. This compound has been evaluated for its efficacy against various pathogens.

Table 1: Antimicrobial Activity Against Selected Pathogens

PathogenActivity Level
Candida albicansStrong
Escherichia coliModerate
Staphylococcus aureusStrong
Pseudomonas aeruginosaModerate

Studies have shown that this compound demonstrates significant activity against drug-resistant strains of bacteria and fungi, which is critical given the increasing clinical importance of these pathogens .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

Table 2: Anticancer Activity Against Cancer Cell Lines

Cell LineIC50 (µg/mL)
HCT-1161.9
MCF-72.3
Doxorubicin (control)3.23

The low IC50 values indicate that the compound is highly effective at low concentrations, suggesting its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is likely due to its ability to interact with specific biological targets. The triazole ring enhances the compound's affinity for these targets, which may include enzymes involved in cell wall synthesis in bacteria and pathways critical for cancer cell proliferation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(2-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the 1,2,4-triazole core. For example, a thiourea intermediate may be cyclized with hydrazine derivatives under reflux conditions. Subsequent functionalization with phenoxymethyl and ethoxyphenyl groups is achieved via nucleophilic substitution or coupling reactions. Purification often employs column chromatography, and intermediates are characterized using 1H^1H-NMR and IR spectroscopy .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For instance, analogs like N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide have been resolved using SC-XRD to determine bond lengths, angles, and supramolecular interactions. Complementary techniques like 13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) validate molecular composition .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Anti-inflammatory or anti-exudative activity can be assessed using carrageenan-induced paw edema models in rodents. For cytotoxicity, MTT assays on cancer cell lines (e.g., HeLa or MCF-7) are standard. Dose-response curves (IC50_{50} values) and comparison to reference drugs (e.g., indomethacin) are critical for activity validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Methodological Answer :

  • Substituent Analysis : Systematic variation of substituents (e.g., methoxy vs. ethoxy groups) on the phenyl rings can reveal electronic and steric effects on activity. For example, electron-donating groups (e.g., -OCH3_3) may enhance binding to hydrophobic pockets in target enzymes.
  • Functional Group Replacements : Replacing the sulfanyl (-S-) linker with sulfonyl (-SO2_2-) or methylene (-CH2_2-) groups can alter metabolic stability.
  • Data Table :
Substituent PositionGroupIC50_{50} (μM)Notes
4-Methoxyphenyl-OCH3_312.5 ± 1.2High activity
4-Chlorophenyl-Cl28.7 ± 2.1Reduced solubility
4-Ethoxyphenyl-OC2_2H5_515.3 ± 1.5Moderate improvement
  • These modifications are informed by analogs like those in .

Q. How can researchers resolve discrepancies in biological activity data across similar triazole derivatives?

  • Methodological Answer :

  • Purity Verification : Ensure compound purity (>95%) via HPLC and elemental analysis. Impurities from incomplete reactions (e.g., unreacted thiourea) can skew results.
  • Assay Standardization : Use internal controls (e.g., dexamethasone for anti-inflammatory assays) to normalize inter-lab variability.
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like COX-2, explaining activity differences due to substituent positioning .

Q. What computational strategies predict the physicochemical properties and binding modes of this compound?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity), aqueous solubility, and CYP450 interactions. For example, the methoxyphenyl group may reduce metabolic clearance.
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER can simulate ligand-receptor interactions over 100 ns to assess stability. Key residues (e.g., Arg120 in COX-2) may form hydrogen bonds with the acetamide moiety.
  • Density Functional Theory (DFT) : Gaussian09 optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO) to correlate electronic properties with reactivity .

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